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Safety and Efficacy Profile Comparison

The table below summarizes the key safety and efficacy metrics for ROS1 TKIs based on a recent systematic

review and meta-analysis, as well as data from the TRIDENT-1 clinical trial [1] [2] [3].

. Objective Median
Incidence of :
. . Response Progression-
Systemic Most Common Specific . .
TKiIs Rate (ORR) in  Free Survival
SAEs (Grade Adverse Events (All Grades) . .
2.5) TKI-Naive (PFS) in TKI-
Patients Naive Patients
Repotrectinib  29% (95% Dizziness, dysgeusia, 79% (95% ClI, 35.7 months [5]
Cl, 24%— peripheral neuropathy, 68%, 88%) [3] [6]
33%) [1] constipation, dyspnea, ataxia, [4]
fatigue, cognitive disorders,
muscular weakness [3] [4]
Crizotinib 43% (95% Visual effects, gastrointestinal ~ ~70-80% (from  ~16 months (from
Cl, 36%— adverse events [1] historical trials)  historical trials) [5]
49%) [1] [5]
Entrectinib 32% (95% Cognitive impairment, weight ~70-80% (from  ~16 months (from
Cl, 28%— gain, fatigue [1] historical trials) historical trials) [5]
36%) [1] [3]
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TKIs

Lorlatinib

Unecritinib

Taletrectinib

Incidence of
Systemic
SAEs (Grade
3-5)

39% (95%
Cl, 25%-—
55%) [1]

47% (95%
Cl, 38%—
56%) [1]

Information
missing

Most Common Specific
Adverse Events (All Grades)

Edema, hypercholesterolemia,
central nervous system effects
(e.g., headache, mood
changes) [1]

Hepatotoxicity [1]

Hepatotoxicity [1]

Objective
Response
Rate (ORR) in
TKI-Naive
Patients

Information
missing

Information
missing

Information
missing

Detailed Safety Profiles and Management

* Repotrectinib's Unique Neurological Toxicity Profile: The safety of repotrectinib is closely tied to
its potent inhibition of the TRK pathway, which is crucial for nervous system development and
function [5]. This mechanism leads to a characteristic cluster of neurological AEs. Key toxicities
include dizziness, dysgeusia (taste distortion), peripheral neuropathy, and ataxia (lack of

coordination) [3] [4]. A notable and unique AE is withdrawal pain, where sudden discontinuation can

lead to full-body pain due to rewiring of pain pathways [5].

Median
Progression-
Free Survival
(PFS) in TKI-
Naive Patients

Information
missing

Information
missing

Information
missing

o Clinical Management: These AEs are managed through step-up dosing (160 mg once daily

for 14 days, then 160 mg twice daily) to improve initial tolerability, proactive dose modifications,
and supportive care. Weight monitoring is also recommended due to potential appetite increase

from TRK inhibition [5] [4].

e Other ROS1 TKI Class Toxicities:

o Crizotinib: Associated with a high incidence of visual disturbances (e.g., blurred vision,
photopsia) and gastrointestinal toxicities [1].
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o Entrectinib: Frequently causes fatigue and has been associated with cognitive impairment
and weight gain [1].

o Lorlatinib: Commonly leads to hypercholesterolemia and edema [1].

o Hepatotoxicity: Notably associated with taletrectinib and unecritinib, requiring regular liver
function monitoring [1].

Experimental Protocols for Cited Data

The comparative data primarily comes from two types of studies: a proportional meta-analysis and a phase

1/2 single-arm trial.

e Proportional Meta-Analysis Methodology [1] [2]:

o Objective: To holistically synthesize the toxicity spectrum of ROS1 TKIs from multiple studies.

o Data Sources: Systematic search of PubMed, Embase, Cochrane Library, and
ClinicalTrials.gov for studies published between 2013 and 2025.

o Study Selection: Included phase Il/1ll randomized controlled trials or single-arm trials involving
approved ROS1 TKils in advanced NSCLC, with safety data reported per CTCAE criteria.

o Analysis: A proportional meta-analysis was performed using a random-effects model to pool
incidence rates of systemic and specific adverse events. Heterogeneity was assessed using the
12 statistic.

« TRIDENT-1 Trial (NCT03093116) Design [3] [4]:

o Objective: To evaluate the efficacy and safety of repotrectinib in patients with locally
advanced or metastatic ROS1-positive NSCLC.

o Trial Design: Global, multicenter, single-arm, open-label, multi-cohort study.

o Dosing: Patients received repotrectinib at the recommended phase 2 dose (160 mg once
daily for 14 days, then 160 mg twice daily).

o Endpoints: Primary efficacy endpoint was confirmed Objective Response Rate (ORR) by
Blinded Independent Central Review (BICR) using RECIST v1.1. Safety endpoints included the
incidence and severity of adverse events.

Mechanism of Action and Toxicity Link

The diagram below illustrates how repotrectinib's mechanism leads to its unique toxicity profile.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644034/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644034/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644034/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644034/full
https://pubmed.ncbi.nlm.nih.gov/40949148/
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-repotrectinib-ros1-positive-non-small-cell-lung-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC11326972/
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://www.smolecule.com/products/s541804?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

Repotrectinib

Potent Inhibition of
TRKA, B, C

Impact on Nervous System
Development & Maintenance

Characteristic Adverse Event Cluster

(Dysgeusia (Taste DistortionD (Peripheral Neuropath)) (Withdrawal Pain)

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Frontiers | Toxicity profiles of ROS1 tyrosine kinase inhibitors in... [frontiersin.org]

2. Toxicity profiles of ROS1 tyrosine kinase inhibitors in ... [pubmed.ncbi.nlm.nih.gov]

3. FDA approves repotrectinib for ROS1-positive non-small ... [fda.gov]

4. FDA Approval Summary: Repotrectinib for locally advanced or ... [pmc.ncbi.nim.nih.gov]

5. May Serve as a New Standard of Care Across... Repotrectinib [onclive.com]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s541804?utm_src=pdf-body-img
https://www.smolecule.com/products/s541804?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1644034/full
https://pubmed.ncbi.nlm.nih.gov/40949148/
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-repotrectinib-ros1-positive-non-small-cell-lung-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC11326972/
https://www.onclive.com/view/repotrectinib-may-serve-as-a-new-standard-of-care-across-treatment-lines-in-ros1-nsclc
https://www.smolecule.com/products/s541804?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

6. Population-Adjusted Indirect Treatment Comparisons of ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [repotrectinib safety profile vs other TKIs]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b541804#repotrectinib-safety-

profile-vs-other-tkis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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